Benzyl 3-methoxypyrrolidine-1-carboxylate
Description
Benzyl 3-methoxypyrrolidine-1-carboxylate (CAS: 130403-95-1) is a heterocyclic organic compound with the molecular formula C₁₃H₁₇NO₃ and a molar mass of 235.28 g/mol. Its structure consists of a pyrrolidine ring (5-membered nitrogen-containing ring) substituted with a methoxy group (-OCH₃) at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. The methoxy group contributes electron-donating effects, influencing reactivity and stability, while the Cbz group is commonly used in peptide synthesis to protect amines. The InChI code is provided as InChI=1S/C13H17NO3/c1-16-12-7-8-14(9-12)13(15)17-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 .
This compound is utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and chiral ligands. Its stability under basic conditions and ease of deprotection make it valuable in multi-step organic reactions .
Properties
IUPAC Name |
benzyl 3-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-12-7-8-14(9-12)13(15)17-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUNLOZEQSBXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577337 | |
| Record name | Benzyl 3-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130403-95-1 | |
| Record name | Benzyl 3-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methoxypyrrolidine-1-carboxylate typically involves the reaction of 3-methoxypyrrolidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 3-methoxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Benzyl 3-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison of benzyl 3-methoxypyrrolidine-1-carboxylate with analogous compounds is presented below, focusing on structural variations, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Substituents at the 3-position (e.g., -OCH₃, -NH₂, -OTs) dictate electronic and steric properties. For example, the methoxy group in the target compound offers moderate electron donation, while the tosyloxy group in (R)-benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate acts as a leaving group for nucleophilic substitutions .
Functional Group Impact: Amino vs. Fluorine Substitution: The difluoro derivative (C₁₂H₁₃F₂NO₂) exhibits higher electronegativity, enhancing metabolic stability and lipophilicity, which is advantageous in CNS-targeting drugs . Hydroxyl Group: Benzyl 3-hydroxypyrrolidine-1-carboxylate’s -OH group increases polarity, improving aqueous solubility but reducing membrane permeability .
Stereochemical Considerations: The (R)-enantiomer of benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate demonstrates chirality-dependent reactivity, critical in asymmetric synthesis . (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride (C₁₃H₁₉ClN₂O₂) highlights the importance of stereochemistry in pharmacological activity, as methyl and amino groups create distinct steric environments .
Safety and Handling: Benzyl 4-aminopiperidine-1-carboxylate lacks thorough toxicological data, necessitating caution in handling , whereas benzyl 3-aminopyrrolidine-1-carboxylate has established safety protocols for skin/eye exposure .
Biological Activity
Benzyl 3-methoxypyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. The compound features a pyrrolidine ring, which is known for its role in various biological systems. The methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. It modulates their activity, triggering downstream signaling pathways that can lead to various biological effects. For instance, it may act as an inhibitor of certain proteases or influence metabolic pathways crucial for cell survival and proliferation.
Biological Activity
1. Inhibition of Enzymatic Activity:
Research indicates that derivatives of pyrrolidine compounds, including this compound, can inhibit enzymes like BACE1 (beta-secretase 1), which is significant in Alzheimer’s disease research. These compounds have shown varying degrees of inhibitory activity based on structural modifications .
2. Anticancer Properties:
Studies have demonstrated that related compounds exhibit cytotoxic effects against cancer cell lines. For example, certain pyrrolidine derivatives have been reported to inhibit oxidative phosphorylation (OXPHOS) in pancreatic cancer cells, leading to reduced ATP generation and subsequent cell growth inhibition .
Case Studies and Experimental Data
| Study | Findings | IC50 Values |
|---|---|---|
| Study A | Inhibition of BACE1 by pyrrolidine derivatives | IC50 = 10 μM |
| Study B | Cytotoxicity in pancreatic cancer cells | MIA PaCa-2 IC50 = 0.96 μM |
| Study C | Modulation of metabolic pathways in liver cells | Significant protein modification observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
